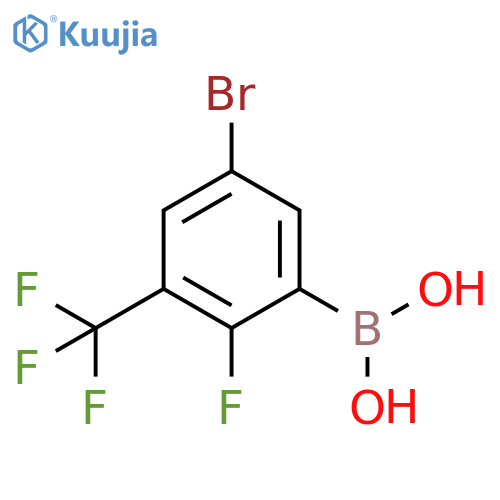

Cas no 2096341-70-5 (5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid)

2096341-70-5 structure

商品名:5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid

CAS番号:2096341-70-5

MF:C7H4BBrF4O2

メガワット:286.814075469971

MDL:MFCD18311845

CID:4638275

5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid

- Boronic acid, B-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]-

-

- MDL: MFCD18311845

- インチ: 1S/C7H4BBrF4O2/c9-3-1-4(7(11,12)13)6(10)5(2-3)8(14)15/h1-2,14-15H

- InChIKey: WRIJOUMGMHQBFI-UHFFFAOYSA-N

- ほほえんだ: B(C1=CC(Br)=CC(C(F)(F)F)=C1F)(O)O

5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC901372-5g |

5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid |

2096341-70-5 | 98% | 5g |

£151.00 | 2025-02-22 | |

| abcr | AB309514-1 g |

5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid, 97%; . |

2096341-70-5 | 97% | 1g |

€110.00 | 2023-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1248669-1g |

5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid |

2096341-70-5 | 97% | 1g |

¥533 | 2023-04-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1248669-5g |

5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid |

2096341-70-5 | 97% | 5g |

¥1477 | 2023-04-08 | |

| abcr | AB309514-1g |

5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid, 97%; . |

2096341-70-5 | 97% | 1g |

€110.00 | 2025-03-19 | |

| A2B Chem LLC | AX55503-5g |

5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid |

2096341-70-5 | 98% | 5g |

$315.00 | 2024-04-20 | |

| abcr | AB309514-25 g |

5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid, 97%; . |

2096341-70-5 | 97% | 25g |

€654.00 | 2023-04-26 | |

| Chemenu | CM557697-25g |

5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid |

2096341-70-5 | 95%+ | 25g |

$537 | 2023-03-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1248669-100g |

5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid |

2096341-70-5 | 97% | 100g |

¥14112 | 2023-04-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1248669-25g |

5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid |

2096341-70-5 | 97% | 25g |

¥5180 | 2023-04-08 |

5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid 関連文献

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

2096341-70-5 (5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid) 関連製品

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2096341-70-5)5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid

清らかである:99%

はかる:25g

価格 ($):298.0